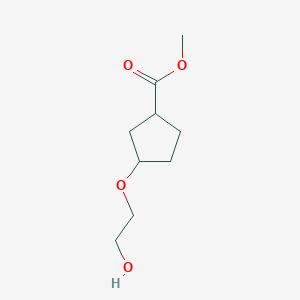
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a carboxylate ester and a hydroxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethylene glycol in the presence of a suitable catalyst to form the hydroxyethoxy derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
化学反応の分析
Types of Reactions
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or amines.
科学的研究の応用
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and exhibiting potential therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 3-oxocyclopentane-1-carboxylate: Similar structure but lacks the hydroxyethoxy group.
Cyclopentanecarboxylic acid: Similar cyclopentane ring but with a carboxylic acid group instead of an ester.
Methyl 2-cyclopentanonecarboxylate: Contains a ketone group instead of the hydroxyethoxy group.
Uniqueness
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate is unique due to the presence of both the hydroxyethoxy group and the ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)7-2-3-8(6-7)13-5-4-10/h7-8,10H,2-6H2,1H3 |
InChIキー |
WCCSTDITAXHUJM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
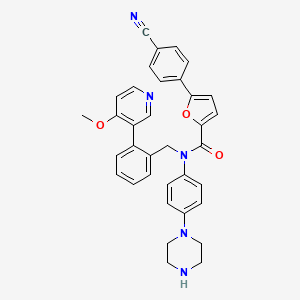
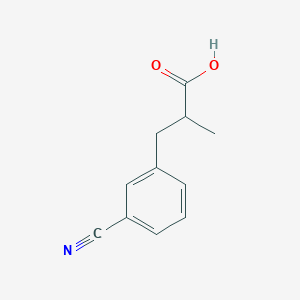

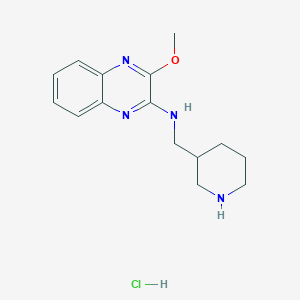
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)


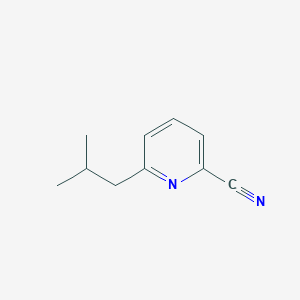
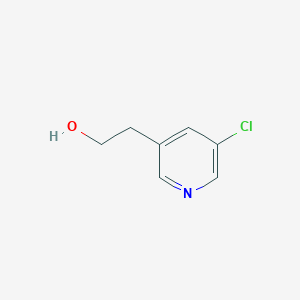
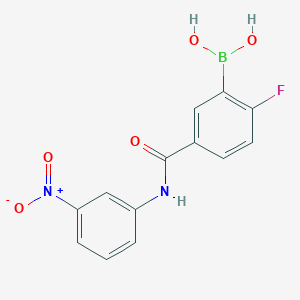
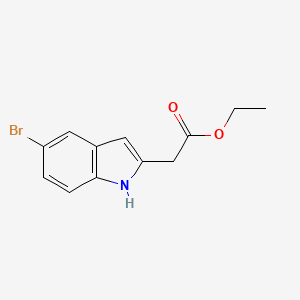
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
